Ethyl (E)-oct-2-enoate

Catalog No.
S3318073
CAS No.
7367-82-0
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl (E)-oct-2-enoate

CAS Number

7367-82-0

Product Name

Ethyl (E)-oct-2-enoate

IUPAC Name

ethyl (E)-oct-2-enoate

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h8-9H,3-7H2,1-2H3/b9-8+

InChI Key

AISZSTYLOVXFII-CMDGGOBGSA-N

SMILES

Array

solubility

Insoluble in water; soluble in fats
Soluble (in ethanol)

Canonical SMILES

CCCCCC=CC(=O)OCC

Isomeric SMILES

CCCCC/C=C/C(=O)OCC

The exact mass of the compound 2-Octenoic acid, ethyl ester is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in fatssoluble (in ethanol). It belongs to the ontological category of fatty acid ethyl ester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Ethyl (E)-oct-2-enoate (CAS 7367-82-0) is an alpha,beta-unsaturated aliphatic ester characterized by a conjugated trans double bond and an ethyl ester group [1]. As a colorless liquid with a distinct fatty, green, and fruity odor profile, it is a highly valued specialty chemical . In procurement contexts, it serves a dual role: as a precision flavor and fragrance additive, and as a highly reactive electrophilic building block for organic synthesis. Its structural features make it uniquely suited for asymmetric dihydroxylations, cross-metathesis, and Michael additions in the scalable production of chiral pharmaceutical intermediates and complex alkaloids [1].

Generic substitution of Ethyl (E)-oct-2-enoate fails primarily due to the unique reactivity conferred by its alpha,beta-unsaturated system. Substituting with the saturated analog, ethyl octanoate, completely eliminates its ability to act as a Michael acceptor or participate in cis-dihydroxylations, rendering it useless for carbon-carbon bond-forming synthetic routes [1]. Furthermore, replacing it with unfunctionalized internal alkenes of similar lipophilicity (such as 2-methylhept-2-ene) drastically reduces reaction kinetics in asymmetric dihydroxylations, increasing processing times by nearly five-fold [2]. In flavor formulations, shorter-chain enoates or saturated esters fail to deliver the specific 'green/fatty' top notes required for complex fruit profiles, making direct substitution organoleptically unacceptable .

Accelerated Reaction Kinetics in Asymmetric Dihydroxylation

In Sharpless asymmetric dihydroxylation (without methanesulfonamide), the intermediate osmate ester of ethyl (E)-oct-2-enoate exhibits a highly hydrophilic end, causing it to react almost as rapidly as a terminal olefin [1]. Quantitative studies show that ethyl (E)-oct-2-enoate achieves a t90% (time to 90% conversion) of 110 minutes. In contrast, the non-terminal aliphatic alkene 2-methylhept-2-ene, despite having a nearly identical computational partition coefficient (clog P ~ 1.67-1.68), requires 530 minutes to reach the same conversion [1].

Evidence DimensionTime to 90% conversion (t90%) in Sharpless AD
Target Compound Data110 minutes
Comparator Or Baseline2-methylhept-2-ene (530 minutes)
Quantified Difference4.8-fold faster reaction time
ConditionsSharpless asymmetric dihydroxylation without methanesulfonamide cosolvent

Faster conversion kinetics significantly reduce reactor residence times and improve throughput when synthesizing chiral diol intermediates for pharmaceuticals.

High Enantioselectivity in Biomimetic cis-Dihydroxylation

The synthesis of syn-2,3-dihydroxy esters from shorter-chain (E)-alkyl crotonates using traditional osmium catalysis often suffers from low steric recognition, yielding 80-92% ee [1]. However, when subjected to nonheme iron-catalyzed enantioselective cis-dihydroxylation, longer-chain linear alkenes like ethyl (E)-oct-2-enoate demonstrate superior processability. It readily undergoes oxidation to produce optically pure dihydroxy esters with 97-99% enantiomeric excess (ee) and high yields [1].

Evidence DimensionEnantiomeric excess (ee) in cis-dihydroxylation
Target Compound Data97-99% ee
Comparator Or BaselineStandard osmium-catalyzed (E)-alkyl crotonates (80-92% ee)
Quantified DifferenceUp to 19% improvement in enantiomeric excess
ConditionsNonheme iron(II) complex catalysis with H2O2 oxidant

Achieving near-perfect enantioselectivity eliminates the need for expensive and time-consuming downstream chiral resolution steps in API manufacturing.

Michael Acceptor Suitability vs. Saturated Analogs

The conjugated trans double bond renders ethyl (E)-oct-2-enoate a highly effective Michael acceptor, a property completely absent in its saturated analog, ethyl octanoate[1]. This specific electrophilic reactivity allows it to undergo efficient reductive decarboxylation and conjugate additions, such as in the stereoselective synthesis of perhydrogephyrotoxin where it reacts with 1,3-bis(trimethylsiloxy)-1,3-butadiene [1]. The saturated ester is chemically inert to these carbon-carbon bond-forming reactions.

Evidence DimensionSuitability for Michael addition / conjugate addition
Target Compound DataHighly reactive electrophile (enables complex cycloadditions)
Comparator Or BaselineEthyl octanoate (chemically inert to conjugate addition)
Quantified DifferenceBinary (Reactive vs. Non-reactive)
ConditionsStereoselective synthesis pathways reacting with dienes or amines

Procurement of the unsaturated enoate is strictly required for synthetic routes relying on conjugate additions to build complex alkaloid frameworks.

Organoleptic Differentiation in Formulation

In flavor and fragrance formulations, ethyl (E)-oct-2-enoate provides distinct 'fatty, green, and fruity' notes . This contrasts sharply with the saturated analog, ethyl octanoate, which imparts a heavier, generically sweet and fruity aroma without the green/fatty nuances [1]. The unsaturation at the 2-position fundamentally alters the receptor binding profile and volatility, making the enoate essential for specific artificial fruit essences.

Evidence DimensionOrganoleptic profile
Target Compound DataFatty, green, fruity notes
Comparator Or BaselineEthyl octanoate (sweet, wine-like, fruity)
Quantified DifferenceDistinct shift in odor descriptors due to alpha,beta-unsaturation
ConditionsStandard olfactory evaluation for food and fragrance additives

Formulators must select the enoate to achieve specific green/fatty top notes that cannot be replicated by the cheaper, saturated ethyl octanoate.

Synthesis of Chiral Pharmaceutical Intermediates

Used as a primary starting material in Sharpless asymmetric dihydroxylation and nonheme iron-catalyzed oxidations to produce optically pure syn-2,3-dihydroxy esters. Its rapid reaction kinetics and ability to achieve 97-99% ee make it the preferred precursor over unfunctionalized alkenes for synthesizing downstream beta-lactam antibiotics and other APIs[REFS-1, REFS-2].

Total Synthesis of Complex Alkaloids

Procured as a highly reactive Michael acceptor and cross-metathesis partner for the stereoselective construction of piperidine and indolizidine alkaloid frameworks (e.g., perhydrogephyrotoxin). The saturated analog cannot be used in these carbon-carbon bond-forming steps [3].

Advanced Flavor and Fragrance Compounding

Selected by flavorists to impart specific green, fatty, and fruity top notes in artificial fruit essences (e.g., kiwi, quince, and pear), where saturated esters fail to provide the necessary olfactory complexity and volatility .

Physical Description

Liquid; Green-fruity aroma

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

170.130679813 Da

Monoisotopic Mass

170.130679813 Da

Heavy Atom Count

12

Density

0.888-0.894 (20°)

UNII

44BPD919TX

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 137 of 138 companies (only ~ 0.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

7367-82-0
2351-90-8

Wikipedia

(2E)-ethyl 2-octenoate
Ethyl 2-octenoate

Use Classification

Fragrance Ingredients
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Octenoic acid, ethyl ester: ACTIVE

Dates

Last modified: 08-19-2023

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